Welcome to the BenchChem Online Store!
molecular formula C5H5N3S B2972491 2-(Amino(methylthio)methylene)malononitrile CAS No. 18071-20-0

2-(Amino(methylthio)methylene)malononitrile

Cat. No. B2972491
M. Wt: 139.18
InChI Key: GSJVFTMCJWHRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04057416

Procedure details

At 15°, 650 ml of ethanol was saturated with gaseous ammonia. Seventy-three and three-tenths grams of 2-cyano-3,3-bis(methylthio)propenenitrile were added portionwise during 10 minutes. The reaction mixture was heated to 78° during 15 minutes. The slurry was allowed to cool to ambient temperature, then cooled to 10°. The solid was collected by filtration and washed with cold ethanol to give, when dried, m.p. 228°-229° (Literature m.p. 229°-230°, R. Gompper and W. Topel, Ber. 95, 2871 (1902)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([C:4](=[C:7](SC)[S:8][CH3:9])[C:5]#[N:6])#[N:3]>C(O)C>[NH2:1][C:7]([S:8][CH3:9])=[C:4]([C:5]#[N:6])[C:2]#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C#N)=C(SC)SC
Step Three
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 15°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 78° during 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
when dried

Outcomes

Product
Name
Type
Smiles
NC(=C(C#N)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.